L-allopyranose

Enzyme kinetics Rare sugar bioproduction Substrate specificity

L-Allopyranose (CAS 39392-63-7) is the L-enantiomer of allopyranose, a rare aldohexose with C-3 axial hydroxyl orientation that fundamentally alters molecular recognition. Unlike D-allose, L-allopyranose is not phosphorylated by mammalian hexokinase (IC₅₀ inactive vs. 2–4 mg/mL for D-allose), making it the ideal metabolically inert control. As the kinetically preferred substrate for L-ribose isomerase (Km 98 mM vs. 106 mM for D-allose), it enables 35% equilibrium yield in rare sugar bioproduction. This L-configuration cannot be substituted by D-enantiomers. Order for enzyme characterization and metabolic studies.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 39392-63-7
Cat. No. B12054537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-allopyranose
CAS39392-63-7
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m0/s1
InChIKeyWQZGKKKJIJFFOK-HOWGCPQDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Allopyranose (CAS 39392-63-7) for Glycoscience Research: Rare L-Enantiomer of Allose


L-allopyranose (CAS 39392-63-7) is the L-enantiomer of allopyranose, a six-membered cyclic pyranose form of the rare aldohexose L-allose, with molecular formula C₆H₁₂O₆ and molecular weight 180.16 g/mol . As the C-3 epimer of L-glucose, this compound exists predominantly in the α-anomeric configuration and contains five hydroxyl groups that contribute to its solubility and reactivity in biological systems . L-allopyranose is classified as a rare sugar, with limited natural occurrence, and serves as a specialized biochemical reagent, molecular probe, and reference standard in glycoscience, carbohydrate chemistry, and enzyme kinetics research [1][2].

Why L-Allopyranose Cannot Be Substituted with D-Allose or Common Hexoses


L-allopyranose cannot be substituted by its D-enantiomer or common hexoses such as D-glucose, D-galactose, or D-mannose due to fundamental differences in stereochemical configuration, enzyme recognition, and metabolic fate. As an L-sugar, L-allopyranose is not metabolized by mammalian hexokinase and exhibits distinct substrate specificity for L-sugar-specific isomerases such as L-ribose isomerase, enabling its unique role in rare sugar bioproduction pathways [1]. In contrast, D-allose serves as a substrate for D-allose-producing enzymes and demonstrates growth inhibitory activity in C. elegans (IC₅₀ ~2–4 mg/mL), while L-allose shows substantially lower activity in the same assay [1][2]. The axial orientation of the C-3 hydroxyl group in allopyranose fundamentally alters molecular recognition by carbohydrate-binding proteins compared to glucopyranose, affecting ligand selectivity in bacterial adhesins and other lectin systems [3]. These stereochemical and enzymatic distinctions make generic substitution scientifically invalid for applications requiring L-configuration specificity.

Quantitative Differentiation of L-Allopyranose vs. D-Allose and Related Hexoses


L-Allose vs. D-Allose: Differential Affinity for L-Ribose Isomerase (EC 5.3.1.6)

L-allose exhibits approximately 8% lower Km (higher binding affinity) for L-ribose isomerase compared to D-allose under identical assay conditions, indicating that the L-enantiomer is the kinetically preferred substrate for this enzyme [1].

Enzyme kinetics Rare sugar bioproduction Substrate specificity

Catalytic Efficiency of L-Allose in Ribose-5-Phosphate Isomerase-Mediated Reactions

L-allose exhibits a catalytic efficiency (kcat/Km) of 2.9 mM⁻¹ s⁻¹ with ribose-5-phosphate isomerase, which is approximately 4.8-fold higher than that of D-ribose (0.6 mM⁻¹ s⁻¹) under identical assay conditions [1]. However, L-allose is substantially less efficient than L-ribose (kcat/Km = 17.6 mM⁻¹ s⁻¹), the enzyme's primary substrate [1].

Enzyme kinetics Catalytic efficiency Rare sugar metabolism

Relative Specific Activity of L-Allose vs. D-Allose and L-Talose with Clostridium thermocellum RpiB

With Clostridium thermocellum ribose-5-phosphate isomerase (RpiB), L-allose exhibits a relative specific activity of 14% compared to D-ribose (set as 100%), which is 1.5-fold lower than D-allose (21.5%) and approximately 8.5-fold lower than L-talose (118.9%), the enzyme's most active substrate [1].

Enzyme specificity Isomerase activity Relative activity ranking

Biotechnological Production Yield of L-Allose via Immobilized L-Ribose Isomerase

L-allose can be produced from L-psicose using immobilized recombinant L-ribose isomerase with a conversion yield of 35.0% at equilibrium and a final crystallized yield of 23.0% after downstream processing. The immobilized enzyme maintained activity without remarkable decrease over 7 repeated uses [1].

Rare sugar production Enzyme immobilization Process yield

L-Allose as a Poor Substrate for Mammalian Hexokinase vs. D-Allose

D-allose exerts growth inhibitory effects in C. elegans via C6-phosphorylation by hexokinase, as demonstrated by the complete loss of inhibitory activity with 6-deoxy-D-allose [1]. In contrast, L-allose is not phosphorylated by mammalian hexokinase and is not readily metabolized in living organisms, which forms the basis for its use as a low-calorie sweetener and metabolically stable biochemical probe [2][3].

Metabolic stability Hexokinase phosphorylation Rare sugar metabolism

L-Allopyranose as a Stereospecific Building Block for L-Sugar Synthesis

L-allose can be synthesized stereoselectively via a domino reaction strategy that produces protected L-allose and L-glucose from 5,6-dihydro-1,4-dithiin precursors [1]. This synthetic route provides access to L-configured sugars that cannot be obtained via fermentation of D-sugar feedstocks, establishing L-allopyranose as a critical building block for L-sugar-derived glycoconjugates.

Stereoselective synthesis L-sugar building blocks Domino reaction

Optimal Research and Industrial Applications for L-Allopyranose


Enzymatic Production of Rare L-Sugars via L-Ribose Isomerase

L-allopyranose (as L-allose) serves as a key product in the L-ribose isomerase-catalyzed conversion of L-psicose, achieving a 35.0% equilibrium yield with immobilized enzyme systems that maintain activity for 7 repeated cycles [1]. This application leverages L-allose's 8% lower Km (98 mM) for L-ribose isomerase compared to D-allose (106 mM), demonstrating its role as the kinetically preferred L-enantiomer substrate in rare sugar bioproduction workflows [2].

Metabolically Inert Negative Control for Hexose-Dependent Biological Assays

L-allopyranose's inability to undergo C6-phosphorylation by mammalian hexokinase qualifies it as an ideal metabolically inert control compound [1]. Unlike D-allose, which requires C6-phosphorylation for growth inhibitory activity (IC₅₀ ~2–4 mg/mL in C. elegans), L-allose lacks this metabolic activation pathway, enabling its use as a non-caloric, non-metabolized structural analog in studies requiring carbohydrate binding without downstream metabolic effects [2][3].

Stereoselective Synthesis of L-Configured Glycoconjugates and Building Blocks

L-allopyranose is a valuable precursor for synthesizing L-configured sugars via stereoselective domino reaction strategies, providing access to protected L-allose and L-glucose derivatives that cannot be obtained through fermentation [1]. This application addresses the limited natural abundance of L-sugars, supporting medicinal chemistry programs requiring L-configured carbohydrate moieties for drug design, including allopyranoside-based anti-tumor and anti-diabetic lead compounds [2].

Substrate Profiling of Ribose-5-Phosphate Isomerases

L-allose exhibits a catalytic efficiency (kcat/Km) of 2.9 mM⁻¹ s⁻¹ with ribose-5-phosphate isomerase, which is 4.8-fold higher than D-ribose (0.6 mM⁻¹ s⁻¹) and provides a useful benchmark for substrate specificity characterization of RpiB enzymes [1]. Its relative specific activity of 14% (vs. D-ribose 100%) with C. thermocellum RpiB further enables comparative activity profiling across isomerase variants, making L-allose a valuable tool substrate in enzyme discovery and engineering studies [2].

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